Methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate
Description
Methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate (CAS: 188614-01-9) is a heterocyclic compound featuring a benzothiazine core. Its molecular formula is C₁₁H₁₁NO₃S, with a molecular weight of 237.28 g/mol. The structure includes:
- A 3-oxo group (ketone) at position 3.
- A methyl ester at position 6.
- A 4-methyl substituent on the nitrogen atom within the partially saturated 1,4-benzothiazine ring.
Properties
IUPAC Name |
methyl 4-methyl-3-oxo-1,4-benzothiazine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S/c1-12-8-5-7(11(14)15-2)3-4-9(8)16-6-10(12)13/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJXXYMFFBWNFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CSC2=C1C=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377624 | |
| Record name | Methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303987-90-8 | |
| Record name | Methyl 3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzothiazine-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303987-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate typically involves the construction of the benzothiazine ring system followed by functional group modifications to introduce the methyl, keto, and ester substituents. The key steps often include:
- Formation of the benzothiazine core via cyclization reactions involving appropriate precursors such as aminothiophenols and ketoesters.
- Oxidation or rearrangement steps to introduce the 3-oxo group.
- Esterification or methylation to form the methyl carboxylate group at position 6.
Specific Reported Methods
Cyclization of Aminothiophenol Derivatives with Ketoesters
One common approach involves the reaction of 2-aminothiophenol derivatives with β-ketoesters under acidic or basic conditions to form the 1,4-benzothiazine ring. The methyl group at position 4 can be introduced by using methyl-substituted ketoesters or by methylation post-cyclization.
Oxidative Cyclization and Functionalization
In some protocols, oxidative cyclization is employed using reagents such as N-bromosuccinimide (NBS) and radical initiators like dibenzoyl peroxide in solvents such as carbon tetrachloride (CCl4). For example, related benzothiazine derivatives have been prepared by refluxing methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide with NBS and dibenzoyl peroxide in CCl4 for 2 hours, followed by purification steps including recrystallization. Although this example is for a 1,2-benzothiazine dioxide derivative, similar oxidative conditions can be adapted for 1,4-benzothiazine systems.
Patent-Described Processes
Patent literature (e.g., DD132014A5) describes processes for preparing 3,4-dihydro-2-methyl-4-oxo-2H-1,2-benzothiazine derivatives, which share structural similarities with the target compound. These processes involve controlled oxidation and cyclization steps to yield the benzothiazine core with keto and methyl substituents. Although the patent focuses on 1,2-benzothiazine dioxide analogs, the methodologies provide insight into analogous synthetic routes for 1,4-benzothiazine derivatives.
Purification and Characterization
- The crude product is typically purified by recrystallization from solvents such as water and methanol to obtain high-purity crystals suitable for X-ray crystallographic analysis.
- Melting point determination (139–141 °C) is used as a quality control parameter.
- Structural confirmation is achieved by spectroscopic methods and X-ray crystallography, which also provide information on molecular conformation and hydrogen bonding patterns.
Comparative Data Table of Preparation Parameters
Research Findings and Notes
- The benzothiazine ring in the compound adopts a nonplanar conformation, which is important for its chemical reactivity and biological activity.
- Intramolecular hydrogen bonding influences the stability and crystallinity of the compound.
- The oxidative cyclization method using NBS and dibenzoyl peroxide is effective for introducing keto groups and forming the heterocyclic ring system, although solvent choice and reaction conditions must be optimized for yield and purity.
- Patent literature suggests that variations in substituents and reaction conditions can tailor the synthesis for related benzothiazine derivatives, which may be applicable to this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate has several applications in scientific research:
Pharmaceuticals: It serves as a precursor for the synthesis of various drugs, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of novel materials with specific electronic properties.
Biological Studies: It is employed in studies investigating enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of Methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can modulate various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Physical Properties :
- Melting Point : 97–99°C (reported for the analogous methyl ester without the 4-methyl group) .
- Appearance : Solid (exact crystalline morphology unspecified in evidence).
The compound is compared to structurally analogous derivatives, focusing on substituents, heteroatoms, and ester variations. Key comparisons are summarized in Table 1 and discussed below.
Table 1: Structural and Physicochemical Comparison of Benzothiazine and Related Derivatives
Key Comparisons
Substituent at Position 4 (Nitrogen Atom): The 4-methyl group in the target compound increases steric hindrance and electron density at the nitrogen compared to unsubstituted analogs (e.g., methyl or ethyl esters without 4-methyl) . This may influence reactivity in further functionalization or binding interactions.
Ester Variations :
- The methyl ester (target compound) vs. ethyl ester () affects hydrolysis kinetics and solubility. Ethyl esters generally exhibit slower hydrolysis rates due to increased steric bulk .
Heteroatom in the Ring (S vs. O) :
- Replacing sulfur with oxygen (benzoxazines, e.g., ) reduces ring strain and polarizability. Benzothiazines (with sulfur) may exhibit stronger electron-withdrawing effects, influencing redox properties or interactions with biological targets .
Additional Substituents: Derivatives with 6-methyl () or 6-carboxamide () groups demonstrate how modifications at position 6 alter electronic and steric profiles.
Research Findings
- Synthetic Routes : The target compound’s synthesis likely parallels methods for analogous esters, such as coupling reactions involving sodium hydride and DMF, as seen in benzoxathiin derivatives .
Biological Activity
Methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate is an organic compound belonging to the benzothiazine family. Its unique structure allows it to exhibit a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the compound's biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 223.25 g/mol. The compound features a benzene ring fused to a thiazine ring, with a methyl ester group at the 6th position. This structural configuration is crucial for its biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through the modulation of key signaling pathways. For instance, it has been reported to inhibit the activity of specific enzymes involved in cancer cell proliferation and survival .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Mechanism of Action |
|---|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | Inhibition of cell wall synthesis |
| Anticancer | Induces apoptosis in cancer cells | Modulation of signaling pathways and enzyme inhibition |
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound inhibits enzymes that are critical for the survival and proliferation of pathogens and cancer cells.
- Receptor Interaction : It may interact with cellular receptors that regulate cell growth and apoptosis.
- Cell Signaling Modulation : By influencing cellular signaling pathways, it can alter the fate of affected cells towards apoptosis or necrosis.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine exhibited potent antimicrobial activity against resistant bacterial strains .
- Anticancer Research : Another investigation focused on its anticancer properties revealed that the compound significantly reduced tumor growth in xenograft models by inducing apoptosis through caspase activation .
Q & A
What are the established synthetic routes for Methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate, and how do reaction conditions influence yield and purity?
Basic
The compound is synthesized via cyclization of precursor thioamide derivatives or through tandem oxidation strategies. A key step involves forming the benzothiazine ring via intramolecular cyclization under acidic or basic conditions. For example, analogous benzoxazine derivatives have been synthesized using lipase-catalyzed enantioselective deacetylation (Novozyme®-435 in THF), achieving chemoselectivity by favoring deesterification of specific functional groups . Reaction optimization (e.g., solvent choice, temperature, and catalyst loading) is critical to minimize side reactions like over-oxidation or racemization. Purity is typically verified via HPLC or NMR, with yields ranging from 50–75% depending on substrate steric hindrance .
How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its packing?
Basic
Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or ORTEP-3 reveals non-planar benzothiazine rings with envelope conformations. Key stabilizing interactions include:
- Intramolecular N–H⋯O hydrogen bonds , forming pseudo-six-membered rings.
- Intermolecular C–H⋯O and O–H⋯O hydrogen bonds , creating layered networks.
- π-π stacking between aromatic rings (distance ~3.9–4.0 Å).
Refinement against high-resolution data (e.g., using SHELX) is essential to resolve disorder in the methyl or ester groups .
What advanced strategies enable enantioselective synthesis of this benzothiazine derivative, and how is stereochemical purity validated?
Advanced
Enantioselective synthesis employs biocatalytic or chiral auxiliaries. For example, lipases (e.g., Novozyme®-435) catalyze stereoselective deacetylation of prochiral intermediates, achieving enantiomeric excess (ee) >90% . Chiral HPLC or polarimetry validates stereochemical purity, while NOESY NMR confirms spatial arrangements. Kinetic resolution during enzymatic reactions can lead to competing pathways, requiring optimization of reaction time and enzyme-substrate ratios to avoid racemization .
How do researchers address challenges in crystallographic refinement for this compound, particularly with twinned or low-resolution data?
Advanced
Twinned data are handled using SHELXL’s TWIN/BASF commands, refining scale factors and HKLF 5 formatted files. For low-resolution data (<1.0 Å), restraints on bond lengths/angles (DFIX/ISOR) improve model stability. Hydrogen atoms are placed geometrically, and disorder is modeled over multiple sites with occupancy refinement. Validation tools like PLATON/ADDSYM ensure space group correctness .
What in vivo models are suitable for evaluating the neuroprotective activity of this compound, and how are dosing regimens optimized?
Advanced
Neuroprotective activity is tested in murine models (e.g., neonatal hypoxic-ischemic injury). Intraperitoneal doses (10–50 mg/kg) are administered pre- and post-injury, with outcomes assessed via histopathology (e.g., neuronal apoptosis) and behavioral assays (e.g., Morris water maze). Pharmacokinetic studies (plasma half-life, blood-brain barrier penetration) guide dosing frequency. Contradictions in efficacy across studies often arise from differences in injury induction methods or metabolic variability .
How can conflicting bioactivity data between in vitro and in vivo studies be reconciled for this compound?
Advanced
Discrepancies may stem from:
- Metabolic instability : In vitro assays (e.g., enzyme inhibition) may not account for hepatic metabolism. Use of microsomal stability assays (e.g., liver S9 fractions) identifies labile functional groups.
- Off-target effects : Proteome-wide profiling (e.g., kinase panels) detects unintended interactions.
- Dose translation : Allometric scaling adjusts in vitro IC50 values to in vivo doses.
Statistical tools (e.g., Bland-Altman plots) quantify agreement between models .
What computational methods predict the compound’s reactivity in novel synthetic pathways or biological targets?
Advanced
Density Functional Theory (DFT) calculates transition-state energies for cyclization steps, identifying rate-limiting barriers. Molecular docking (AutoDock Vina) screens against targets like RORγ (linked to autoimmune diseases), prioritizing residues for mutagenesis studies. MD simulations assess binding stability under physiological conditions. QSAR models correlate substituent electronic parameters (Hammett σ) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
